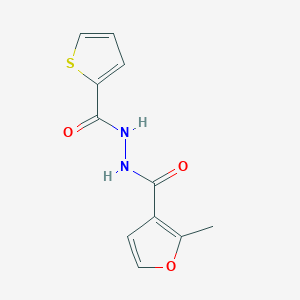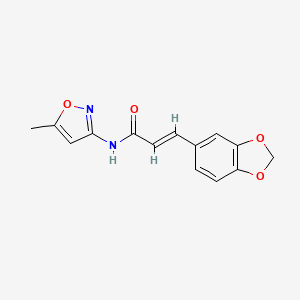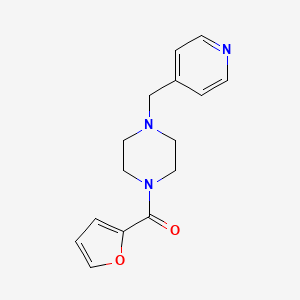![molecular formula C11H13N3O3S B5514399 ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)
ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate often involves multiple steps, including the construction of the 1,2,4-triazole ring and the introduction of the furyl and ethyl thioacetate groups. A study by Maliszewska-Guz et al. (2005) discusses the synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the target compound, showcasing the complexity of synthesizing such molecules (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features a planar 1,2,4-triazoline ring, with various substituents that influence the molecule's overall geometry and properties. For instance, Karczmarzyk et al. (2012) describe a compound where the 1,2,4-triazoline ring is essentially planar, a characteristic likely shared by this compound (Karczmarzyk et al., 2012).
Wissenschaftliche Forschungsanwendungen
Structural Analysis : The compound exists in a specific tautomeric form and has been structurally analyzed. The 1,2,4-triazoline ring is almost planar, and the ethyl acetate substituent is also nearly planar. The angle between these two planes has been precisely measured (Z. Karczmarzyk et al., 2012).
Reduction Products Identification : Research has focused on identifying reduction products of nitrofuran derivatives, including derivatives of this compound, by various oxidases and microsomes. The major product identified is the corresponding amine derivative or an equivalent compound (Kiyoshi Tatsumi et al., 1976).
Mass-Spectral Fragmentation : Studies have been conducted on the mass spectra of this compound and its derivatives, analyzing their molecular ions and fragmentation patterns. This research provides insights into the structural and electronic properties of these molecules (Y. Kato & I. Hirao, 1972).
Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research is significant for developing new antimicrobial agents (N. Ulusoy et al., 2001).
Synthesis of Analogues : Research has also been conducted on synthesizing analogues of this compound and evaluating their potential as hypolipidemic agents. This includes the study of structure-activity relationships and toxicity (T. Moriya et al., 1988).
Metabolic Studies : Metabolism studies of similar compounds have been conducted in various animal models. These studies are crucial for understanding the biological fate and potential therapeutic applications of these compounds (T. Kobayashi et al., 1987).
Synthesis and Crystal Structure Analysis : Detailed synthesis and crystal structure determination of related compounds have been performed, highlighting interesting structural features such as intermolecular hydrogen bonding and conformational aspects (Yun-Jeong Lee et al., 2009).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-16-9(15)7-18-11-13-12-10(14(11)2)8-5-4-6-17-8/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDRAYIUSPPJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)

![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)




![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
